molecular formula C13H10N2O2 B2964958 Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate CAS No. 18153-16-7

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate

Cat. No.: B2964958
CAS No.: 18153-16-7
M. Wt: 226.235
InChI Key: IUQFOTOMLHSZIN-UHFFFAOYSA-N
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Description

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate is an α,β-unsaturated ester featuring a cyano group at the α-position and a 3-cyanophenyl substituent at the β-position. This compound belongs to a broader class of cyanoacrylates, which are pivotal intermediates in organic synthesis, particularly for constructing heterocyclic frameworks with pharmacological relevance. For example, analogous compounds like ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate serve as precursors for bioactive 2-propenoylamides and chromene derivatives . The syn-periplanar conformation of the C=C bond in such esters (e.g., torsion angle of 3.2° in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate) enhances their reactivity in cycloaddition and nucleophilic addition reactions . The 3-cyanophenyl group in the target compound introduces steric and electronic effects distinct from para-substituted analogs, influencing both synthetic utility and biological activity .

Properties

IUPAC Name

ethyl 2-cyano-3-(3-cyanophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-2-17-13(16)12(9-15)7-10-4-3-5-11(6-10)8-14/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQFOTOMLHSZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with 3-cyanobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate is a chemical compound with the molecular formula C13H10N2O2C_{13}H_{10}N_2O_2 and a molecular weight of 226.23 . It is synthesized from 3-Cyanobenzaldehyde and Ethyl cyanoacetate .

Applications

This compound is used in various chemical syntheses and studies:

  • Synthesis of tetrahydrobenzo[b]pyran: It is used as an intermediate in microwave-promoted sequential three-component synthesis of tetrahydrobenzo[b]pyran in water catalyzed by heterogeneous amine grafted on silica .
  • Knoevenagel reactions: It is used in Knoevenagel reactions catalyzed by nano-silica PAMAM dendrimer and by amine supported on silica gel .
  • Heterocyclic syntheses: 4-Acetamido ECPP is involved in studies of enaminones in heterocyclic syntheses as a new one-step synthetic route to pyrrolo[3,4-b]pyridine and convenient syntheses of 1,4- dihydropyridines and 1,1'-(1,4-phenylene)bis(1,4-dihydropyridine) .
  • Nonlinear optical material: It is also used as a nonlinear optical material based on cyano(acetylamino)cinnamate ester .
  • Inhibitors of insulin-regulated aminopeptidase: 2-Cyano ECPP was used in studies of structure-activity relationships and brain uptake of a novel series of benzopyran inhibitors of insulin-regulated aminopeptidase .
  • Cyclization reactions: 3-Cyano ECPP was involved in AgNO3AgNO_3-catalyzed intramolecular cyclization leading to functionalized cyclopentanones and spiro-cyclopentanones .
  • Coordination polymers: It also was reported in studies of adenine-based coordination polymers .
  • Synthesis of Troger's bases: 4-Cyano ECPP is reported in the synthesis of 1,7- bis (N-substituted-aminomethyl)-2,8-dihydroxy-troger's bases and their application in the Aldol-Ullmann reaction and also in studies on synthesis, antitumor activity, and molecular docking of seven novel thiazacridine derivatives .
  • Anticancer activity: 4-Dimethylamino ECPP 3 was reported in synthesis of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2- oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and studies of their breast anticancer activity .
  • Vasorelaxant evaluation: 4-Diethylamino ECPP was mentioned in the report on design, synthesis, and vasorelaxant evaluation of novel coumarin-pyrimidine hybrids .
  • Catalysis: 2,4,6-trimethyl ECPP is reported in catalyst study of the Knoevenagel condensation .

Mechanism of Action

The mechanism of action of Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate involves its interaction with molecular targets through its functional groups. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, while the ester group can undergo hydrolysis or transesterification reactions. These interactions and reactions enable the compound to exert its effects in various chemical and biological systems.

Comparison with Similar Compounds

Structural and Electronic Variations

The substituent on the β-phenyl ring significantly alters the compound’s properties. Key comparisons include:

Compound Name Substituent Key Properties/Applications Reference
Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate 3-cyanophenyl Potential dual HIV-1 RNase H/IN inhibition (lower activity vs. para-substituted analogs)
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-methoxyphenyl Syn-periplanar conformation; precursor for chromene derivatives (e.g., pyrano[3,2-c]chromenes)
Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate (ECFP) Furan-2-yl Lower heat capacity (78–370 K range) vs. phenyl derivatives; used in corrosion inhibition
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate Thiophen-2-yl Planar molecular conformation; ethyl group out-of-plane; moderate volatility (Xi hazard)

Substituent Position Effects :

  • Meta vs. Para Cyanophenyl: In HIV-1 inhibitors, replacing 4-cyanophenyl with 3-cyanophenyl reduces dual RNase H/IN activity (IC50: 1.77 µM → inactive), highlighting the critical role of substituent position in biological targeting .
  • Electron-Withdrawing vs. Donating Groups: The 3-cyanophenyl group (electron-withdrawing) enhances electrophilicity of the α,β-unsaturated system compared to 4-methoxyphenyl (electron-donating), affecting reaction kinetics in Michael additions .
Thermodynamic and Physicochemical Properties
  • Heat Capacities: Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate (ECFP) exhibits lower heat capacities in the condensed phase (78–370 K) compared to its phenyl derivative, attributed to reduced molecular symmetry and weaker intermolecular interactions .

Biological Activity

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate, with the CAS number 18153-16-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C13H10N2O2
  • Molecular Weight : 226.23 g/mol
  • Melting Point : 128.8°C

The compound features a cyano group and an ethyl ester, which contribute to its reactivity and biological properties.

Synthesis

This compound can be synthesized through a Knoevenagel condensation reaction involving 3-cyanobenzaldehyde and ethyl cyanoacetate. The reaction conditions typically involve microwave irradiation to enhance yield and reduce reaction time .

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:

  • Cell Line Studies : Compounds derived from similar structures have shown activity against various cancer cell lines, including:
    • HL-60 (acute promyelocytic leukemia) : IC50 = 3.7 ± 1.7 μM
    • MOLT-4 (acute lymphoblastic leukemia) : IC50 = 5.7 ± 1.1 μM
    • DU 145 (prostate cancer) : IC50 = 20 ± 5 μM .

These findings suggest that this compound may exhibit similar anticancer properties, warranting further investigation.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : Studies indicate that certain derivatives inhibit cell cycle progression in cancer cells, thereby reducing tumor growth.
  • Clonogenic Assays : These assays have demonstrated that compounds can significantly reduce colony formation in prostate cancer cells, indicating potent antitumor activity .

Study on Structure-Activity Relationship (SAR)

A study focusing on the structure-activity relationship of cyano derivatives indicated that modifications at specific positions on the aromatic ring can enhance biological activity. This suggests that this compound could be optimized for better efficacy against cancer cells .

Synthesis and Biological Evaluation

A comprehensive evaluation of various derivatives of ethyl cyano compounds revealed promising results in terms of their cytotoxicity against different cancer cell lines and their potential as anti-inflammatory agents .

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 (μM)Notes
Ethyl 2-cyano-3-(3-cyanophenyl)prop-2-enoateHL-60TBDPotential anticancer activity
Ethyl 2-cyano derivativesMOLT-45.7 ± 1.1Significant inhibition observed
Ethyl cyano compoundsDU 14520 ± 5Strong reduction in colony formation

Q & A

Q. What are the established synthesis routes and characterization methods for Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate?

The compound is synthesized via Knoevenagel condensation, reacting cyanoacetate derivatives with aromatic aldehydes under basic conditions. Characterization involves:

  • Adiabatic calorimetry (e.g., TAU-10 calorimeter) to measure heat capacities in the range of 78–370 K, enabling calculation of standard thermodynamic functions (entropy, enthalpy) .
  • X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, with visualization tools like ORTEP-3 for graphical representation of atomic displacement parameters .

Q. Which thermodynamic properties of this compound have been experimentally determined?

Key properties include:

  • Heat capacities at saturation pressure, measured via adiabatic calorimetry. Polynomial dependencies derived from experimental data allow extrapolation of thermodynamic functions (e.g., CpC_p^\circ, SS^\circ, HH^\circ) in condensed phases .
  • Phase stability : Studies on derivatives (e.g., furan analogs) reveal temperature-dependent stability in crystal and gas phases, critical for predicting reactivity .

Q. How is X-ray crystallography applied to resolve the molecular structure of this compound?

  • Data collection : High-resolution diffraction data are processed using SHELX suites (e.g., SHELXD for structure solution, SHELXL for refinement).
  • Validation : Hydrogen bonding and torsion angles are analyzed via tools like PLATON to ensure geometric accuracy. ORTEP-3 generates publication-quality thermal ellipsoid diagrams .

Advanced Research Questions

Q. How can discrepancies in thermodynamic data between studies be systematically addressed?

  • Methodological calibration : Compare calorimeter calibration protocols (e.g., TAU-10 vs. other systems) to identify instrumental biases .
  • Sample purity : Use HPLC or NMR to verify compound integrity, as impurities can skew heat capacity measurements .
  • Data fitting : Apply Bayesian statistics to assess polynomial fitting errors in thermodynamic function calculations .

Q. What experimental strategies optimize crystallization for high-quality diffraction data?

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance crystal nucleation.
  • Temperature gradients : Slow cooling (0.1–0.5°C/hr) promotes single-crystal growth.
  • Structure solution : Use SHELXD for dual-space algorithms to handle twinning or disorder, common in cyano-containing compounds .

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

  • Hydrogen bonding : Graph set analysis (R22_2^2(8) motifs) identifies directional N–H⋯O and C–H⋯N interactions, stabilizing layered packing .
  • π-π stacking : Quantify aromatic interactions using Hirshfeld surface analysis to correlate with thermal stability trends observed in calorimetry .

Q. What computational methods validate experimental crystallographic data for this compound?

  • DFT optimization : Compare experimental bond lengths/angles with B3LYP/6-31G* calculations to assess structural accuracy.
  • Electrostatic potential maps : Visualize charge distribution to predict reactive sites for further functionalization .

Methodological Notes

  • Tools referenced : SHELX (v. 2018), ORTEP-3, PLATON, Gaussian09 (DFT).
  • Data presentation : Thermodynamic tables should include uncertainties (e.g., Cp±0.5%C_p^\circ \pm 0.5\%) and polynomial coefficients for reproducibility .

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